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Compound of Interest

Compound Name: BOC-NH-PEG2-propene

Cat. No.: B11864939

Technical Guide: BOC-NH-PEG2-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BOC-NH-PEG2-propene, a
bifunctional linker critical in the fields of bioconjugation and targeted protein degradation. This
document details its physicochemical properties, provides detailed experimental protocols for
its synthesis and application, and illustrates its role in the broader context of Proteolysis
Targeting Chimeras (PROTACS).

Core Properties of BOC-NH-PEG2-propene

BOC-NH-PEG2-propene, systematically named tert-Butyl (2-(2-
(allyloxy)ethoxy)ethyl)carbamate, is a versatile chemical tool. It features a tert-butoxycarbonyl
(BOC) protected amine, a short polyethylene glycol (PEG) spacer to enhance solubility, and a
terminal propene (allyl) group for subsequent chemical modification.

Quantitative Data Summary

The fundamental physicochemical properties of BOC-NH-PEG2-propene are summarized in
the table below.
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Property Value

Molecular Formula C12H23NO4

Molecular Weight 245.32 g/mol

CAS Number 2410236-85-8

Appearance Colorless to pale yellow oil
Solubility Soluble in most organic solvents

Experimental Protocols

Detailed methodologies for the synthesis of BOC-NH-PEG2-propene and its application in
bioconjugation are provided below. These protocols are intended as a guide and may require
optimization based on specific laboratory conditions and reagents.

Protocol 1: Synthesis of BOC-NH-PEG2-propene

The synthesis of BOC-NH-PEG2-propene can be achieved in a two-step process involving the
synthesis of the amine precursor followed by its protection with a BOC group.

Step 1: Synthesis of 2-(2-(allyloxy)ethoxy)ethan-1-amine
This procedure outlines the synthesis of the amine precursor from 2-(2-chloroethoxy)ethanol.

o Materials: 2-(2-chloroethoxy)ethanol, Allyl alcohol, Sodium hydride (60% dispersion in
mineral oil), Anhydrous Tetrahydrofuran (THF), Sodium azide (NaNs), Dimethylformamide
(DMF), Lithium aluminum hydride (LiAlH4), Diethyl ether, Distilled water, Sodium sulfate
(NazS0ea).

e Procedure:

o Allylation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C,
add a solution of 2-(2-chloroethoxy)ethanol (1.0 eq) in THF dropwise. After the addition is
complete, add allyl alcohol (1.1 eq) and allow the reaction to warm to room temperature

and stir overnight.
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o Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous
layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over
anhydrous Naz2SOa, and concentrate under reduced pressure to yield 2-(2-
(allyloxy)ethoxy)ethan-1-ol.

o Azidation: Dissolve the resulting alcohol in DMF and add sodium azide (1.5 eq). Heat the
reaction mixture to 80 °C and stir for 24 hours. After cooling to room temperature, pour the
reaction mixture into water and extract with diethyl ether (3x). Wash the combined organic
layers with brine, dry over Na2SQOa4, and concentrate to give 1-(2-(allyloxy)ethoxy)-2-
azidoethane.

o Reduction: To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous
diethyl ether at 0 °C, add a solution of the azide in diethyl ether dropwise. Allow the
reaction to warm to room temperature and stir for 4 hours.

o Quenching and Purification: Carefully quench the reaction by the sequential addition of
water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with
diethyl ether. Dry the filtrate over Na=SOa4 and concentrate under reduced pressure to
obtain 2-(2-(allyloxy)ethoxy)ethan-1-amine.

Step 2: BOC-Protection of 2-(2-(allyloxy)ethoxy)ethan-1-amine[1][2]

This protocol describes the standard procedure for the protection of the primary amine with a
BOC group.

o Materials: 2-(2-(allyloxy)ethoxy)ethan-1-amine, Di-tert-butyl dicarbonate (Boc20),
Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate
(NaHCO:s), Brine, Anhydrous sodium sulfate (NazSOa).

e Procedure:
o Dissolve the amine (1.0 eq) in DCM in a round-bottom flask.
o Add triethylamine (1.2 eq) to the solution.

o Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room
temperature.[1]
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o Stir the reaction mixture at room temperature and monitor the progress by Thin Layer
Chromatography (TLC).

o Once the reaction is complete, quench with saturated agueous NaHCOs solution.[1]
o Extract the product with DCM (3x).

o Wash the combined organic layers with brine, dry over anhydrous Na2SOa, and
concentrate under reduced pressure.[1]

o Purify the crude product by column chromatography on silica gel to yield pure BOC-NH-
PEG2-propene.

Protocol 2: Application in PROTAC Synthesis - A
Conceptual Workflow

The terminal propene group of BOC-NH-PEG2-propene can be functionalized, for example,
via thiol-ene click chemistry, to conjugate a ligand for a target protein. After deprotection of the
BOC group, a second ligand for an E3 ubiquitin ligase can be attached, thus forming a
PROTAC.

o Step 1: Functionalization of the Propene Group: React BOC-NH-PEG2-propene with a thiol-
containing ligand for the protein of interest in the presence of a photoinitiator and UV light.

o Step 2: BOC Deprotection: Remove the BOC protecting group using trifluoroacetic acid
(TFA) in DCM to reveal the primary amine.

o Step 3: E3 Ligase Ligand Conjugation: Couple the exposed amine with an activated
carboxylic acid of an E3 ligase ligand (e.g., using HATU or HOBt/EDC coupling reagents) to
form the final PROTAC molecule.

Role in Targeted Protein Degradation

BOC-NH-PEG2-propene is a key building block for the synthesis of PROTACs. PROTACs are
heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-
proteasome system, to selectively degrade target proteins.
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PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that involves the formation
of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This
proximity induces the ubiquitination of the target protein, marking it for degradation by the
proteasome.
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Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC involves a logical progression from design and synthesis
to cellular evaluation.
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Caption: A typical workflow for PROTAC drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11864939#molecular-weight-of-boc-nh-peg2-
propene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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